![molecular formula C21H16ClFN4O2 B2812430 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1260986-80-8](/img/structure/B2812430.png)
2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-fluorobenzyl)acetamide
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Description
2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C21H16ClFN4O2 and its molecular weight is 410.83. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
The compound 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-fluorobenzyl)acetamide has been studied for its potential in photovoltaic applications. Research by Mary et al. (2020) on similar benzothiazolinone acetamide analogs has shown that these compounds can be effective photosensitizers in dye-sensitized solar cells (DSSCs), exhibiting good light harvesting efficiency (LHE) and favorable energy for electron injection in photovoltaic cells. Additionally, these compounds demonstrate nonlinear optical activity and exhibit various intramolecular interactions, which are beneficial for ligand-protein interactions, particularly with Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Synthesis and Biological Assessment
Another aspect of research on this compound involves its synthesis and biological assessment. A study by Karpina et al. (2019) focused on developing methods for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. These compounds, including similar structures to the this compound, have shown a variety of interesting biological properties. The synthesis approach is applicable for creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives, which can be further explored for various biological applications (Karpina et al., 2019).
Potential Antipsychotic Agents
Compounds similar to this compound have been evaluated for their potential as antipsychotic agents. Research by Wise et al. (1987) on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share structural similarities, found these compounds to exhibit antipsychotic-like profiles in behavioral animal tests. These compounds did not interact with dopamine receptors, unlike clinically available antipsychotic agents. Such studies indicate the potential of related compounds in the treatment of psychiatric disorders (Wise et al., 1987).
properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c22-16-4-1-3-15(11-16)20-25-21(29-26-20)18-5-2-10-27(18)13-19(28)24-12-14-6-8-17(23)9-7-14/h1-11H,12-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVKOJKNKYXRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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